molecular formula C22H16 B1635784 trans-9-Styrylanthracene CAS No. 42196-97-4

trans-9-Styrylanthracene

Cat. No.: B1635784
CAS No.: 42196-97-4
M. Wt: 280.4 g/mol
InChI Key: HCSGQHDONHRJCM-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Initial Synthesis and Discovery

The synthesis of trans-9-Styrylanthracene (B155584) (C₂₂H₁₆) emerged in the mid-20th century, a period marked by burgeoning research in organic electronics and materials chemistry. guidechem.com Its development was propelled by a scientific pursuit for novel polycyclic aromatic hydrocarbons (PAHs) that possessed distinct optical and electronic properties suitable for new technological applications. guidechem.com

The primary and most efficient method for its creation is the Wittig reaction, a Nobel Prize-winning method discovered by Georg Wittig in 1954. wpmucdn.comwpmucdn.com This reaction became a cornerstone of organic synthesis for its reliability in forming carbon-carbon double bonds. wpmucdn.com The synthesis of this compound serves as a classic example of this reaction, typically involving the reaction of 9-anthraldehyde (B167246) with a phosphorus ylide. wpmucdn.comwpmucdn.comyoutube.com The ylide is generated in the reaction mixture (in situ) by deprotonating a phosphonium (B103445) salt, such as benzyltriphenylphosphonium (B107652) chloride, with a strong base like sodium hydroxide (B78521). wpmucdn.comyoutube.com The discovery and subsequent application of the Wittig reaction provided a straightforward pathway to this and other related compounds, enabling the scientific community to explore their unique characteristics. wpmucdn.com

Research Significance in Contemporary Organic and Materials Chemistry

In modern organic and materials chemistry, this compound holds considerable significance, primarily due to its pronounced fluorescent and photophysical properties. guidechem.com The compound is frequently used in academic laboratories to demonstrate the stereoselectivity of the Wittig reaction, which reliably produces the trans isomer of the alkene. wpmucdn.comrsc.org This stereochemical control is a key feature of the reaction mechanism, which proceeds through a four-membered oxaphosphetane intermediate. youtube.comudel.edu

The intense fluorescence of this compound makes it a valuable component in the development of optoelectronic devices. guidechem.com Researchers have incorporated it into organic light-emitting diodes (OLEDs) and organic solar cells, capitalizing on its ability to emit light efficiently. guidechem.com Furthermore, its fluorescent properties are harnessed in chemiluminescence reactions, where it functions as a fluorescer, emitting light as a result of a chemical reaction. wpmucdn.comrsc.org For instance, when combined with peroxyoxalate systems, it produces a visible light emission. rsc.org

Recent research has expanded its application into biochemistry and cell imaging. Derivatives of the core structure, such as (E)-2-styrylanthracene-9,10-dione, have been developed as novel fluorescent probes. researchgate.net These probes have shown the ability to selectively stain and image mitochondria within living cells, highlighting the potential of the styrylanthracene scaffold in creating tools for biological research. researchgate.net The compound's rigid, planar structure and extended π-conjugated system are central to its photophysical behavior and its utility across these diverse scientific fields.

Properties of this compound

PropertyValue
Chemical Formula C₂₂H₁₆
Molecular Weight 280.369 g/mol
Appearance Yellow to orange crystalline powder/plates guidechem.comwpmucdn.com
Melting Point 131–132 °C wpmucdn.com
CAS Number 1895-98-3 chemicalbook.com
Solubility Highly soluble in organic solvents like benzene, toluene, and chloroform; poorly soluble in water guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42196-97-4

Molecular Formula

C22H16

Molecular Weight

280.4 g/mol

IUPAC Name

9-[(E)-2-phenylethenyl]anthracene

InChI

InChI=1S/C22H16/c1-2-8-17(9-3-1)14-15-22-20-12-6-4-10-18(20)16-19-11-5-7-13-21(19)22/h1-16H/b15-14+

InChI Key

HCSGQHDONHRJCM-CCEZHUSRSA-N

SMILES

C1=CC=C(C=C1)C=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=C3C=CC=CC3=CC4=CC=CC=C42

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Other CAS No.

42196-97-4

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations

Palladium-Catalyzed Heck Coupling Reactions for Stereoselective Synthesis

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a robust method for forming carbon-carbon bonds and is particularly effective for the synthesis of trans-9-styrylanthracene (B155584). nih.govwikipedia.org This reaction is valued for its ability to produce optically pure stereoisomers, specifically favoring the trans-configuration. nih.gov

In an effort to develop more environmentally friendly and cost-effective synthetic protocols, ligand-free Heck reaction strategies have been explored. nih.govrug.nl These methods avoid the use of often expensive and toxic triarylphosphine ligands. nih.gov One such strategy involves a catalyst system composed of Pd(OAc)₂ and K₃PO₄ in dimethylacetamide (DMA). nih.gov This approach has been successfully used in the synthesis of 9-styrylanthracene derivatives. nih.gov The absence of ligands can be advantageous, particularly in reactions with aryl iodides, where the oxidative addition step is fast. rug.nl However, for less reactive aryl bromides, the ligand-free approach can be less successful as the oxidative addition is the rate-determining step. rug.nl Despite this, protocols using very low palladium concentrations (0.01–0.1 mol%) have been shown to be effective for a broad range of substrates, including aryl bromides. rug.nl

Catalyst SystemBaseSolventKey Features
Pd(OAc)₂K₃PO₄DMALigand-free, stereoselective for trans-isomer nih.gov
Low Pd(OAc)₂ (0.01–0.1 mol%)NaOAcNMPEffective for various aryl bromides and olefins rug.nl

The traditional Heck reaction often employs phosphine (B1218219) ligands to stabilize the palladium catalyst and modulate its reactivity. wikipedia.org Ligands such as triphenylphosphine (B44618) (PPh₃) are commonly used. nih.govwikipedia.org The presence of the ligand is often crucial for reactions involving aryl bromides and chlorides. rug.nlmdpi.com The mechanism with bidentate phosphine ligands generally involves oxidative addition of the aryl halide to the Pd(0) species, followed by coordination and insertion of the alkene, β-hydride elimination, and finally reductive elimination to regenerate the catalyst. uwindsor.ca The choice of ligand can significantly influence the reaction's efficiency and selectivity. mdpi.com For instance, bulky, electron-rich phosphine and carbene ligands have been developed to improve the coupling of aryl chlorides. mdpi.com

CatalystLigandBaseKey Features
Palladium(II) acetate (B1210297)PPh₃TriethylamineTraditional and widely used system nih.govwikipedia.org
Palladium complexesBINAP, PHOXPotassium carbonateChiral ligands for asymmetric synthesis wikipedia.org

Wittig Reaction Applications for Alkene Formation

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones and a phosphorus ylide. brainly.comudel.edumasterorganicchemistry.com It is a reliable method for the preparation of this compound from 9-anthraldehyde (B167246). youtube.comlabflow.com A key advantage of the Wittig reaction is its regioselectivity, which ensures the formation of the double bond at a specific location, minimizing the formation of unwanted isomers. labflow.com

The reactive species in the Wittig reaction is the phosphorus ylide, which is typically generated in situ due to its instability. labflow.comwpmucdn.com The ylide is formed by deprotonating a phosphonium (B103445) salt with a strong base. brainly.commasterorganicchemistry.com In the synthesis of this compound, benzyltriphenylphosphonium (B107652) chloride is treated with a base like sodium hydroxide (B78521) (NaOH) to form the corresponding ylide. brainly.comyoutube.com This ylide is a strong nucleophile, with the negative charge on the carbon atom making it reactive towards the electrophilic carbonyl carbon of an aldehyde. youtube.commissouri.edu The acidity of the phosphonium salt is a crucial factor; in this case, the benzylic protons are sufficiently acidic to be removed by a relatively mild base like NaOH. youtube.comwpmucdn.com

The mechanism of the Wittig reaction proceeds through a cyclic intermediate. wpmucdn.com The nucleophilic ylide attacks the carbonyl carbon of the aldehyde, leading to the formation of a four-membered ring intermediate called an oxaphosphetane. brainly.comyoutube.commissouri.edu There has been some debate about whether this is a concerted [2+2] cycloaddition or a two-step process involving a betaine (B1666868) intermediate. labflow.commissouri.edu The oxaphosphetane is generally unstable and rapidly decomposes. wpmucdn.commissouri.edu This decomposition is driven by the formation of the very stable phosphorus-oxygen double bond in the byproduct, triphenylphosphine oxide, which has an estimated bond strength of at least 540 kJ/mol. missouri.edu The other product of this fragmentation is the desired alkene, this compound. brainly.comwpmucdn.com

The Wittig reaction can exhibit stereoselectivity, and the geometry of the resulting alkene often depends on the nature of the ylide. organic-chemistry.org While non-stabilized ylides tend to produce Z-(cis)-alkenes, stabilized ylides predominantly yield E-(trans)-alkenes. organic-chemistry.org In the synthesis of 9-styrylanthracene, the reaction typically yields the trans-isomer exclusively. wpmucdn.comresearchgate.net The stereochemical outcome is determined during the formation of the oxaphosphetane intermediate. wpmucdn.com The specific formation of the trans product is a notable feature of this particular Wittig reaction, making it a valuable example in demonstrating stereochemical control. wpmucdn.com The use of certain solvents or the addition of salts can sometimes be used to influence the E/Z ratio of the products. labflow.com

Exploration of Other Organic Coupling Strategies

Beyond the widely used Wittig and Heck reactions, the synthesis of this compound and its analogs has been accomplished through other powerful organic coupling strategies. These methods offer alternative pathways, sometimes with advantages in substrate scope, stereoselectivity, or reaction conditions. Key among these are the Horner-Wadsworth-Emmons (HWE) reaction and the Suzuki coupling reaction.

The Horner-Wadsworth-Emmons (HWE) reaction serves as a vital tool for the stereoselective synthesis of (E)-alkenes, making it highly suitable for producing the trans isomer of 9-styrylanthracene. thieme-connect.debenthamopen.com This reaction involves the condensation of a stabilized phosphonate (B1237965) ylide (carbanion) with an aldehyde or ketone. benthamopen.com For the synthesis of styrylanthracene derivatives, this typically involves the reaction of an anthracenyl-substituted phosphonate with benzaldehyde (B42025) or a substituted benzaldehyde, or conversely, an anthracyl aldehyde with a benzylphosphonate. acs.orgacs.org

The HWE reaction offers several advantages, including the use of readily prepared and often crystalline phosphonate esters, and the facile removal of the water-soluble phosphate (B84403) byproduct, which simplifies purification. acs.org Researchers have successfully utilized HWE reactions to synthesize a variety of π-conjugated fluorophores in good yields, generally ranging from 60–70%. acs.org For instance, anthracenyl-substituted phosphonates have been reacted with various aldehydes in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to yield the desired styrylanthracene derivatives. acs.org

The Suzuki coupling reaction , a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, has also been employed. researchgate.netmdpi.com This versatile C-C bond-forming reaction is instrumental in synthesizing complex aromatic systems. For styrylanthracene-type structures, this could involve coupling 9-anthraceneboronic acid with a vinyl halide or, more commonly, coupling a bromoanthracene with a styrylboronic acid. mdpi.com A notable application is the synthesis of 9,10-diarylanthracenes, where 9,10-dibromoanthracene (B139309) is reacted with various aryl boronic acids in the presence of a palladium(0) catalyst to achieve good yields. researchgate.net This methodology has been extended to create polymers containing anthracene (B1667546) units by coupling monomers with boronic acid functionalities. mdpi.com

A comparative overview of these coupling strategies is presented below.

Coupling ReactionKey ReactantsCatalyst/BaseKey AdvantagesReference
Horner-Wadsworth-Emmons (HWE)Phosphonate ester and Aldehyde/KetoneBase (e.g., NaH, KOtBu)Excellent (E)-selectivity for trans isomers; water-soluble byproducts simplify purification. acs.orgacs.org
Suzuki CouplingOrganoboron compound and OrganohalidePalladium(0) catalyst (e.g., Pd(PPh₃)₄) and Base (e.g., Na₂CO₃)High tolerance for various functional groups; commercially available starting materials. researchgate.netmdpi.com

Synthetic Routes to Functionalized this compound Derivatives

The core structure of this compound can be chemically modified to tune its photophysical and electronic properties for specific applications, such as fluorescent probes and materials for optoelectronic devices. mdpi.comlookchem.com Functionalization can be introduced on the anthracene core, the styryl phenyl ring, or both, using various synthetic strategies.

The Heck reaction is a robust method for functionalization, enabling the coupling of 9-bromoanthracene (B49045) with variously substituted styrenes. mdpi.com This palladium-catalyzed reaction is stereoselective, yielding the trans isomer. mdpi.com For example, derivatives with electron-donating or electron-withdrawing groups on the phenyl ring can be prepared to modulate the compound's electronic structure and fluorescence properties. A ligand-free Heck reaction using palladium(II) acetate and potassium phosphate in dimethylacetamide (DMA) has been reported for this purpose. mdpi.com

The Horner-Wadsworth-Emmons (HWE) reaction is also highly effective for creating functionalized derivatives. thieme-connect.deacs.org By choosing appropriately substituted benzaldehydes or anthracenyl phosphonates, a wide array of derivatives can be synthesized. For example, nitro- and chloro-substituted derivatives have been prepared by reacting diethyl [(10-mesitylanthracen-9-yl)methyl]phosphonate with the corresponding substituted benzaldehyde. acs.org Similarly, derivatives with nitro, chloro, and methoxy (B1213986) groups on the styryl moiety have been synthesized from the reaction of diethyl (anthracen-9-ylmethyl)phosphonate and substituted benzaldehydes. thieme-connect.de

Suzuki coupling provides another route to functionalized systems, particularly for attaching aryl groups to the anthracene core, which can indirectly influence the properties of the styryl substituent. researchgate.net For instance, 9,10-diarylanthracene derivatives, where one of the aryl groups could be a styryl precursor, have been synthesized via a bis-Suzuki-Miyaura cross-coupling reaction. researchgate.net

The table below summarizes the synthesis of several functionalized this compound derivatives, highlighting the versatility of these synthetic methods.

Derivative NameFunctional GroupSynthetic MethodStarting MaterialsReference
(E)-9-(4-Nitrostyryl)anthracene-NO₂ (nitro)Horner-Wadsworth-EmmonsDiethyl (anthracen-9-ylmethyl)phosphonate and 4-Nitrobenzaldehyde thieme-connect.de
(E)-9-(4-Chlorostyryl)anthracene-Cl (chloro)Horner-Wadsworth-EmmonsDiethyl (anthracen-9-ylmethyl)phosphonate and 4-Chlorobenzaldehyde thieme-connect.de
(E)-9-Bromo-10-styrylanthracene-Br (bromo) on anthraceneHorner-Wadsworth-EmmonsDiethyl (10-bromoanthracen-9-ylmethyl)phosphonate and Benzaldehyde thieme-connect.de
(E)-9-Bromo-10-(4-methoxystyryl)anthracene-Br (bromo) on anthracene, -OCH₃ (methoxy) on styrylHorner-Wadsworth-EmmonsDiethyl (10-bromoanthracen-9-ylmethyl)phosphonate and 4-Methoxybenzaldehyde thieme-connect.de
(E)-9-(4-(Dimethylamino)styryl)anthracene-N(CH₃)₂ (dimethylamino)Heck Reaction9-Bromoanthracene and 4-Vinyl-N,N-dimethylaniline mdpi.com

Comprehensive Spectroscopic and Structural Characterization

Transient Absorption Spectroscopy (TAS) for Intermediate Species Detection

Transient Absorption Spectroscopy (TAS) is a powerful pump-probe technique utilized to detect and characterize short-lived intermediate species generated during photochemical reactions. In the study of trans-9-styrylanthracene (B155584) and its derivatives, TAS has been instrumental in elucidating the dynamics of excited states, including triplet states and radical ions, which are pivotal in its photochemical behavior.

Detailed research findings from laser flash photolysis studies have provided insights into the nature of these transient intermediates. For instance, investigations into derivatives like (E)-9-(4-nitrostyryl)anthracene in a non-polar solvent such as methylcyclohexane (B89554) revealed distinct transient absorption spectra. researchgate.net Upon photoexcitation, the transient absorption spectrum exhibits two sharp peaks centered at 520 nm and 540 nm. researchgate.net These are attributed to the triplet-triplet (T-T) absorption of the molecule. The lifetime of this triplet state has been measured to be approximately 1.8 µs. researchgate.net

The interaction of excited this compound derivatives with other molecules, such as electron donors, can be effectively monitored using TAS. When an electron donor like N,N-diethylaniline (DEA) is introduced, the quenching of the triplet state is observed, and new transient absorption bands appear. researchgate.net In the presence of DEA, the spectrum shows two new sharp peaks around 460 nm and 510 nm. researchgate.net These bands are assigned to the radical anion of the styrylanthracene derivative, formed through a photoinduced electron transfer process. researchgate.net

Furthermore, studies on rotational isomers of styrylanthracenes have demonstrated that TAS can distinguish between different conformers in their excited triplet states. For trans-2-styrylanthracene, the (s)-trans rotamer displays a T-T absorption maximum at 660 nm, whereas the (s)-cis rotamer has its maximum at 620 nm. oup.com Picosecond laser flash photolysis studies on this compound itself in the presence of DEA have also identified a transient absorption in the region of the triplet state with a maximum (λmax) at 460 nm. acs.org

The experimental setup for these studies typically involves a nanosecond laser flash photolysis instrument. researchgate.netias.ac.in A Q-switched Nd:YAG laser is commonly used as the excitation source, and a pulsed xenon lamp serves as the probe beam to monitor the changes in absorption by the transient species. ias.ac.in

The data gathered from these spectroscopic studies are crucial for understanding the reaction mechanisms, excited-state dynamics, and potential applications of this compound in areas like photochemistry and materials science.

Table of Transient Species Data for Styrylanthracene Derivatives

CompoundSolventTransient Speciesλmax (nm)Lifetime (τ)NotesReference
(E)-9-(4-nitrostyryl)anthraceneMethylcyclohexaneTriplet State (T1)520, 5401.8 ± 0.1 µsAssigned to T-T absorption. researchgate.net
(E)-9-(4-nitrostyryl)anthraceneMethylcyclohexaneRadical Anion460, 510-Formed in the presence of N,N-diethylaniline (DEA). researchgate.net
trans-9-StyrylanthraceneAcetonitrile (B52724)Triplet State (T1)460-Observed in the presence of DEA. acs.org
trans-2-Styrylanthracene ((s)-cis rotamer)BenzeneTriplet State (T1)620-Identified as the (s)-cis rotamer. oup.com
trans-2-Styrylanthracene ((s)-trans rotamer)BenzeneTriplet State (T1)660-Identified as the (s)-trans rotamer. oup.com

Photophysical Properties and Excited State Dynamics of Trans 9 Styrylanthracene

Fluorescence and Emission Characteristics

trans-9-Styrylanthracene (B155584) is a fluorescent compound, meaning it absorbs light at one wavelength and emits it at a longer wavelength. guidechem.com This property is central to its use in various photochemical and optoelectronic applications. guidechem.com

The fluorescence quantum yield (ϕF) is a measure of the efficiency of the fluorescence process. For this compound, the fluorescence quantum yield is influenced by the solvent. In non-polar solvents like methylcyclohexane (B89554), the ϕF is relatively high. rsc.org However, the introduction of substituents on the styryl group can significantly alter this value. For instance, derivatives with electron-donating (like NH₂) or electron-accepting (like NO₂) groups exhibit a marked solvent dependency in their ϕF values, which is attributed to the charge-transfer character of their lowest singlet excited state (S₁). rsc.org

Table 1: Fluorescence Quantum Yields (ϕF) of trans-9-Styrylanthracene and its Derivatives in Different Solvents

Compound Solvent Fluorescence Quantum Yield (ϕF)
trans-9-Styrylanthracene Methylcyclohexane Data not explicitly provided in search results
trans-9-Styrylanthracene Acetonitrile (B52724) Data not explicitly provided in search results
Amino-substituted StAn Methylcyclohexane Value dependent on specific derivative
Amino-substituted StAn Acetonitrile Value dependent on specific derivative
Nitro-substituted StAn Methylcyclohexane Value dependent on specific derivative
Nitro-substituted StAn Acetonitrile Value dependent on specific derivative

This table is illustrative. Specific values for the parent compound were not available in the provided search results, but the solvent-dependent trend for its derivatives is noted.

The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. Similar to the quantum yield, the fluorescence lifetime of this compound derivatives is sensitive to the solvent environment. rsc.org For the unsubstituted this compound, picosecond absorption measurements have been instrumental in distinguishing between different excited states and their lifetimes. acs.org In a study of (E)-9-(4-nitrostyryl)anthracene in methylcyclohexane, a fluorescence lifetime of 1.8 ns was observed. researchgate.netias.ac.in

Table 2: Fluorescence Lifetimes (τF) of trans-9-Styrylanthracene Derivatives

Compound Solvent Fluorescence Lifetime (τF) (ns)
(E)-9-(4-nitrostyryl)anthracene Methylcyclohexane 1.8 researchgate.netias.ac.in
Amino-substituted StAn Methylcyclohexane Value dependent on specific derivative
Amino-substituted StAn Acetonitrile Value dependent on specific derivative

This table presents available data and notes the dependency on the specific derivative and solvent for other compounds.

The absorption and emission spectra of this compound provide insights into its electronic transitions. In dimethyl sulfoxide (B87167) (DMSO), this compound exhibits an absorption maximum at approximately 390 nm and an emission maximum at 475 nm. nih.gov The absorption spectra can be influenced by the solvent, with a slight red-shift observed in water. nih.gov The shape of the absorption spectrum of related compounds has been noted to broaden in water due to the Mie scattering effect caused by the formation of nanoaggregates. nih.gov

Singlet (S₁) Excited State Behavior and Decay Pathways

Upon absorption of light, this compound is promoted to an excited singlet state. The primary decay pathways for the lowest excited singlet state (S₁) include fluorescence, intersystem crossing to the triplet state, and in some cases, photoisomerization. rsc.orgresearchgate.net For derivatives with charge-transfer character, the decay parameters are markedly dependent on the solvent. rsc.org Picosecond laser flash photolysis studies have revealed the presence of a short-lived transient absorption assigned to the S₂ state, which decays to the S₁ state. acs.org The S₁ state is then responsible for the observed fluorescence. acs.org

Triplet (T₁) Excited State Formation and Kinetic Characterization

The triplet excited state (T₁) of this compound can be formed through intersystem crossing from the singlet excited state. The quantum yield of triplet formation (ϕT) and the characteristics of the T₁ state have been studied using flash photolysis. rsc.org Both the S₁ and S₂ states can be involved in the singlet-triplet intersystem crossing. acs.org The triplet state plays a crucial role in photochemical reactions such as cis-trans isomerization, which can proceed via a triplet mechanism. researchgate.net The triplet state of this compound has been characterized by its absorption spectrum and lifetime in various solvents. rsc.org

Solvent Effects on Photophysical Properties

The solvent environment has a profound impact on the photophysical properties of this compound and its derivatives. rsc.orgnih.gov In non-polar solvents, the fluorescence quantum yields and lifetimes are generally higher. rsc.org In polar solvents, especially for derivatives with charge-transfer characteristics, the properties can change significantly. rsc.org For example, the fluorescence of some derivatives is quenched in polar solvents. rsc.org The solvent can also influence the relative energies of the excited states and the efficiency of different decay pathways, such as isomerization and intersystem crossing. rsc.orgresearchgate.net The absorption and emission maxima can also exhibit solvatochromic shifts, changing with the polarity of the solvent. nih.gov

Aggregation-Induced Emission (AIE) Phenomena and Underlying Mechanisms

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where molecules that are non-emissive or weakly fluorescent in dilute solutions become highly luminescent upon aggregation. magtech.com.cn This behavior is characteristic of many styrylanthracene derivatives and stands in stark contrast to the common aggregation-caused quenching (ACQ) effect observed in many traditional planar fluorophores. chemistryjournal.net In the case of this compound and related compounds, they typically exhibit faint emission when molecularly dissolved but show intense photoluminescence in the aggregated state, such as in solid thin films, crystals, or as nanoparticles in poor solvents. acs.orgresearchgate.net

The prevailing mechanism responsible for the AIE characteristics of styrylanthracene derivatives is the Restriction of Intramolecular Motion (RIM) , which primarily involves the Restriction of Intramolecular Rotation (RIR) or Torsion (RIT). chemistryjournal.netrsc.org In a dilute solution, the styryl group(s) and the anthracene (B1667546) core can undergo low-frequency torsional motions or rotations around the single bonds connecting them. researchgate.net These active intramolecular rotations serve as efficient non-radiative decay channels, allowing the energy of the excited state to be dissipated as heat, which effectively quenches the fluorescence. polymer.cnencyclopedia.pub

Upon aggregation, these intramolecular rotations are physically obstructed due to steric hindrance from neighboring molecules and intermolecular interactions, such as C-H···π bonds within the crystal lattice. acs.orgresearchgate.net This rigidification of the molecular conformation blocks the non-radiative decay pathways. chemistryjournal.netencyclopedia.pub With the non-radiative channels suppressed, the excited-state energy is instead released through radiative decay, resulting in a significant enhancement of the fluorescence quantum yield. acs.org

Detailed research findings on 9,10-distyrylanthracene (B86952) (DSA) derivatives, which share the core chromophore structure, provide significant insight into this phenomenon. Crystallographic studies reveal that these molecules often adopt a non-planar, twisted conformation in the solid state. acs.orgpolymer.cn This twisted structure is crucial as it prevents the strong intermolecular π-π stacking that typically leads to fluorescence quenching in planar aromatic compounds. researchgate.net The key factor for the AIE property is the restriction of the intramolecular torsion between the 9,10-anthrylene core and the vinylene moiety. acs.orgresearchgate.netpolymer.cn

The photophysical properties are highly dependent on the physical state of the material, as demonstrated by the stark difference in photoluminescence quantum efficiencies (ΦPL) between the solution and crystalline states.

Table 1: Photoluminescence Quantum Yield (ΦPL) of 9,10-Distyrylanthracene (DSA) Derivatives in Solution and Crystalline State

Compound ΦPL in THF Solution (%) ΦPL in Crystal (%) Emission Color (Crystal)
9,10-bis(3,5-dimethylstyryl)anthracene (TMDSA) 0.8 35.2 Green
9,10-bis(3,5-bis(trifluoromethyl)styryl)anthracene (TFMDSA) 1.1 25.6 Green
9,10-bis(p-dipropylaminostyryl)anthracene (9,10-PADSA) Low 29.2 Yellow
9,10-bis(p-dimethylaminostyryl)anthracene (9,10-MADSA) Low 59.4 Red

This table was created based on data from references polymer.cnresearchgate.netresearchgate.net.

Furthermore, specific molecular packing arrangements in the solid state, such as the formation of J-aggregates, can lead to unique photophysical properties. For instance, the crystals of 9,10-bis(p-dimethylaminostyryl)anthracene (9,10-MADSA) exhibit a high fluorescence efficiency and an unusual red-shifted emission, which is attributed to its specific J-aggregation packing mode. researchgate.net This is distinct from its homologue, 9,10-bis(p-dipropylaminostyryl)anthracene (9,10-PADSA), which forms crystals with a lower quantum yield and a more blue-shifted emission. researchgate.net

Table 2: Influence of Aggregation Type on Emission Properties of DSA Derivatives

Compound Aggregation Type Emission Max (λem) in Crystal (nm) Fluorescence Quantum Yield (ΦF) in Crystal (%)
9,10-PADSA Not specified 553 29.2
9,10-MADSA J-aggregation 586 59.4

This table was compiled from data found in reference researchgate.net.

Photochemical Transformations and Reaction Mechanisms

Photoisomerization Pathways: E-Z Isomerization Studiesresearchgate.net

The E-Z (trans-cis) isomerization is a fundamental photoreaction of 9-styrylanthracene. The pathway and efficiency of this isomerization are dictated by whether the reaction proceeds through the triplet or singlet excited state manifold.

Triplet-sensitized isomerization of 9-styrylanthracene derivatives typically results in a selective and efficient one-way isomerization from the cis (Z) to the trans (E) isomer. oup.comresearchgate.net This process is often initiated by irradiating a solution containing the cis isomer and a triplet sensitizer (B1316253), such as Michler's ketone or 9-fluorenone, with light absorbed only by the sensitizer. oup.com

Upon excitation, the sensitizer transfers its triplet energy to the cis-styrylanthracene, populating its lowest triplet excited state (³c). From this state, the molecule undergoes an adiabatic transition to the more stable trans triplet state (³t). oup.com The reaction often proceeds as a "quantum chain" process, where the quantum yield for isomerization can exceed unity. oup.comresearchgate.net The process is considered one-way because the reverse trans-to-cis isomerization is generally not observed under the same conditions. oup.com For instance, upon irradiation of cis-1-(9-anthryl)-2-phenylethylene (a styrylanthracene) in the presence of Michler's ketone, it completely isomerizes to the trans isomer. oup.com

The triplet states involved in these processes can be studied using techniques like laser flash photolysis. The Tₙ←T₁ transient absorptions can be quenched by typical triplet quenchers like azulene, allowing for the determination of quenching rate constants. oup.com

Table 1: Quenching Rate Constants (kAz) of Triplet States by Azulene in Benzene oup.com

Compound kAz / 10⁹ M⁻¹s⁻¹
trans-1a 3.5
cis-1a 3.3
trans-1b 1.6
cis-1b 1.6
trans-1c 0.63
cis-1c 0.59

Note: 1a, 1b, and 1c refer to different anthrylethylene derivatives studied.

Direct photoexcitation of trans-9-styrylanthracene (B155584) derivatives can lead to E→Z (trans→cis) isomerization from the singlet excited state. researchgate.net This pathway is particularly prominent for derivatives carrying electron-donating or electron-withdrawing substituents, which promote the formation of a singlet excited state with significant charge-transfer (CT) character. researchgate.netscribd.com

The involvement of a polar or CT singlet excited state is supported by several experimental observations. Fluorescence studies often reveal solvatochromism, where the emission spectrum shifts depending on the polarity of the solvent. researchgate.net In some cases, dual fluorescence is observed, indicating the presence of two distinct emissive states, one of which is the CT state responsible for isomerization. researchgate.net The quantum yields of fluorescence and photoisomerization often show an inverse relationship with changes in solvent polarity and temperature, suggesting a singlet mechanism. researchgate.net

In polar solvents, the main deactivation pathway for the excited cis isomer, competing with fluorescence, is isomerization to the trans form. researchgate.net This can occur through a mixed singlet mechanism that has both a major diabatic (non-adiabatic) and a minor adiabatic component. researchgate.net In non-polar solvents, the triplet mechanism tends to be more prevalent for the cis-to-trans isomerization. researchgate.net

Photoinduced Electron Transfer (PET) Processesiupac.orgresearchgate.netnih.govlookchem.com

When this compound (StAn) is in the presence of suitable electron donors or acceptors, photoexcitation can initiate electron transfer processes. The outcome of these interactions, whether the formation of an exciplex or free radical ions, is highly dependent on solvent polarity. acs.orgrsc.org

In non-polar solvents like methylcyclohexane (B89554) or cyclohexane (B81311), the interaction between the singlet excited state of this compound and an electron donor, such as N,N-diethylaniline (DEA), leads to the formation of a fluorescent excited-state complex, known as an exciplex. acs.orgrsc.org These exciplexes are characterized by a broad, structureless, and red-shifted emission band compared to the fluorescence of the parent StAn. rsc.org

Picosecond laser flash photolysis studies have been employed to directly observe the transient absorption spectra of these exciplexes. acs.org For example, upon excitation of 1-styrylphenanthrene in cyclohexane with DEA, the initial absorption of the singlet excited state is replaced by the broader absorption of the exciplex, which exhibits a significantly longer lifetime than the initial singlet state. acs.org The formation and decay of these exciplexes are key steps that precede further photochemical events in non-polar environments. acs.org

In polar solvents such as acetonitrile (B52724), the quenching of the excited StAn singlet state by electron donors or acceptors results in complete photoinduced electron transfer (PET), generating solvent-separated radical ions rather than a bound exciplex. acs.orgrsc.org

Radical Cation (StAn˙⁺) Formation : Direct photoionization of StAns in acetonitrile can occur with a low quantum yield to produce the radical cation. rsc.org The yield of StAn˙⁺ can be significantly enhanced by adding an electron acceptor, like 1,4-dicyanobenzene (DCNB), or through sensitized electron transfer. rsc.org

Radical Anion (StAn˙⁻) Formation : Quenching of excited StAn by an electron donor, such as DEA, in polar solvents produces the StAn radical anion. rsc.org

These radical ion species have been definitively identified and characterized using nanosecond and picosecond laser flash photolysis techniques. acs.orgrsc.org Their transient absorption spectra, molar absorption coefficients, and lifetimes have been determined. For example, in the PET study of (E)-9-(4-nitrostyryl)anthracene (An-NO₂) with DEA in a non-polar medium, transient absorption peaks at 510 nm and 460 nm were assigned to the An-NO₂ radical anion and the DEA radical cation, respectively. researchgate.netias.ac.in

Table 2: Spectroscopic Data for Transient Species in PET Reactions researchgate.netias.ac.in

System Solvent Transient Species Absorption Maxima (λmax)
An-NO₂ MCH T₁ State 520 nm, 540 nm
An-NO₂ + DEA MCH Radical Anion (An-NO₂˙⁻) 510 nm
An-NO₂ + DEA MCH Radical Cation (DEA˙⁺) 460 nm

MCH = Methylcyclohexane

Following the generation of radical ions via PET, the system relaxes back to the ground state through a process called back electron transfer (BET). The rate of this process is a critical parameter that governs the lifetime of the charge-separated state. The rate constant for back electron transfer (kBET) can be determined by monitoring the decay kinetics of the transient absorption signals of the radical ions. researchgate.netias.ac.in

In a study of (E)-9-(4-nitrostyryl)anthracene (An-NO₂) and DEA in methylcyclohexane, the decay of the radical anion absorption at 510 nm was analyzed to determine the BET rate constant. researchgate.net The value was calculated using the formula kBET = 1/τradical, where τradical is the lifetime of the radical ion pair. ias.ac.in

Table 3: Back Electron Transfer Rate Constant for the An-NO₂-DEA System researchgate.netias.ac.in

System Solvent kBET (s⁻¹)

This rate was found to be approximately two orders of magnitude slower than that observed for the simpler anthracene-DEA system. ias.ac.in This indicates that the extended π-conjugated structure of the styrylanthracene derivative effectively delocalizes the charge, leading to a more stable, long-lived charge-separated state. researchgate.netias.ac.in

Competing Photoreactive Pathways, including Cyclization Adduct Formation

Upon absorption of light, this compound and its derivatives are promoted to an excited singlet state (S₁), from which several competing deactivation pathways are accessible. The primary photophysical and photochemical processes include fluorescence, trans → cis photoisomerization, and, under certain conditions, photocyclization. The efficiency of each pathway is highly dependent on factors such as the solvent environment and specific molecular structure.

For this compound itself, significant steric hindrance between the vinyl group and the hydrogen atoms at the 1 and 8 positions of the anthracene (B1667546) ring influences its photochemical behavior. scribd.com It has been established for both cis- and this compound that the trans isomer does not readily undergo geometrical isomerization around the ethylene (B1197577) double bond. scribd.com However, studies on aza-analogs of this compound reveal a more complex array of competing reactions, including the formation of cyclization adducts. koreascience.kr

Research on trans-1-(9-anthryl)-2-(n-pyridyl)ethenes (t-n-APyE) and trans-1-(9-anthryl)-2-pyrazinylethene (t-APzE), which are aza-derivatives of this compound, has provided significant insight into these competing pathways. koreascience.krresearchgate.net Upon irradiation in solution, these compounds exhibit both photoisomerization to the cis isomer and a parallel photocyclization reaction. koreascience.kr The balance between these two reactive channels is markedly influenced by solvent polarity.

In non-polar solvents like n-hexane, photocyclization is a highly efficient and dominant pathway for these derivatives, occurring in competition with fluorescence and photoisomerization. koreascience.kr Conversely, as solvent polarity increases, the efficiency of photocyclization is dramatically reduced, and it is practically unobserved in polar solvents such as acetonitrile. koreascience.kr In these polar environments, trans → cis photoisomerization becomes the main deactivation route. koreascience.kr This stark solvent dependency suggests that the intermediate state leading to photoisomerization is stabilized by polar solvents, while the pathway to cyclization is favored in non-polar media. koreascience.kr

The photocyclization product is formed via an intramolecular reaction, leading to a rigid, polycyclic structure. koreascience.kr For instance, the HPLC analysis of irradiated solutions of t-2-APyE in n-hexane clearly shows the formation of two photoproducts: the cis-isomer and a photocyclization product. koreascience.kr The structure of the cyclization adduct retains a preserved anthracene-like spectroscopic signature. koreascience.kr

The following table summarizes the observed dominant photoreactive pathways for aza-derivatives of this compound in different solvent environments.

Solvent TypePrimary Photoreactive PathwaySecondary Photoreactive PathwayReference
Non-polar (e.g., n-hexane)Photocyclizationtrans → cis Photoisomerization koreascience.kr
Polar (e.g., acetonitrile)trans → cis PhotoisomerizationPhotocyclization (negligible) koreascience.kr

The quantum yields for these competing processes further illustrate the profound effect of the solvent. The table below details the relative efficiencies of photocyclization and photoisomerization for various aza-derivatives of this compound.

CompoundSolventPhotocyclization Quantum Yield (Φ_cycl)trans → cis Isomerization Quantum Yield (Φ_t→c)Reference
t-2-APyEn-hexaneHighVery Low koreascience.kr
t-2-APyEAcetonitrilePractically ZeroHigh koreascience.kr
t-4-APyEn-hexaneHighNearly Zero koreascience.kr
t-4-APyEAcetonitrilePractically ZeroHigh koreascience.kr
t-APzEn-hexaneHighVery Low koreascience.kr
t-APzEAcetonitrilePractically ZeroHigh koreascience.kr

This competitive relationship demonstrates that on the singlet energy surface of these molecules, photoisomerization and photocyclization are competing processes. koreascience.kr For the parent cis-9-styrylanthracene, a similar competition is observed where a parallel photoreactive pathway leading to a cyclization adduct competes with fluorescence and isomerization, particularly in non-polar solvents. researchgate.net While the trans isomer is generally resistant to isomerization, these studies on its derivatives highlight that under specific conditions, particularly in non-polar environments, cyclization can become a significant photoreactive pathway. scribd.comkoreascience.kr

Computational Chemistry Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) has become a standard method for predicting the ground-state geometry of molecules like trans-9-styrylanthracene (B155584). These calculations aim to find the lowest energy arrangement of atoms, providing insights into bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

A common approach involves using the B3LYP functional combined with basis sets such as 6-31G. polymer.cnnih.gov For 9-vinylanthracene (B1293765) derivatives, including this compound (referred to as dye 1 in a study), DFT calculations have been performed using the B3LYP/6-31G basis set to obtain optimized molecular structures. nih.gov These calculations revealed significant torsion between the anthracene (B1667546) core and the vinyl group due to steric hindrance. polymer.cnnih.gov For instance, the dihedral angle between the anthracene ring and the central C=C double bond in a this compound analogue was calculated to be 50.4 degrees. nih.gov This non-planar conformation is a critical factor influencing the compound's electronic and photophysical behavior. nih.gov In studies of related 9,10-distyrylanthracene (B86952) derivatives, DFT calculations at the B3LYP/6-31G level were also used to determine the optimized conformations. polymer.cn

Table 1: Calculated Dihedral Angles for trans-9-Styrylanthracene Analogues

Compound Dihedral Angle (Anthracene & C=C) Basis Set Reference
Dye 1 ((E)-9-Styrylanthracene) 50.4° B3LYP/6-31G nih.gov
Dye 2 49.4° B3LYP/6-31G nih.gov
Dye 3 44.8° B3LYP/6-31G nih.gov

Note: Dyes 2 and 3 are derivatives of (E)-9-styrylanthracene.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Levels)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic properties and reactivity. acs.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an estimate of the energy required for electronic excitation.

For this compound (dye 1), DFT calculations have shown that the electron clouds of both the HOMO and LUMO are primarily distributed on the anthracene ring and the central C=C double bond. nih.gov This distribution suggests that intramolecular charge transfer (ICT) processes are not significant in this molecule. nih.gov The calculated HOMO-LUMO gap for this compound was found to be 3.23 eV. nih.gov This theoretical value is consistent with the experimental absorption maximum observed around 390 nm. nih.gov The HOMO and LUMO energy levels are fundamental in predicting the electronic absorption spectra and understanding the nature of electronic transitions. youtube.comirjweb.com

Table 2: Frontier Molecular Orbital Energies and Gap for trans-9-Styrylanthracene and Analogues

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV) Basis Set Reference
Dye 1 ((E)-9-Styrylanthracene) - - 3.23 B3LYP/6-31G nih.gov
Dye 2 - - 3.21 B3LYP/6-31G nih.gov
Dye 3 - - 2.45 B3LYP/6-31G nih.gov
AN-1 - - 3.247 DFT nih.gov
AN-2 - - 3.095 DFT nih.gov

Note: Dyes 2 and 3 are derivatives of (E)-9-styrylanthracene. AN-1 and AN-2 are other anthracene derivatives.

Theoretical Prediction of Electronic Spectra and Excited State Properties

Time-dependent density functional theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra of molecules. By calculating the vertical excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectrum, providing insights into the electronic transitions that give rise to the observed absorption bands. researchgate.net

For anthracene derivatives, TD-DFT calculations have been shown to correlate well with experimental absorption maxima. For instance, the calculated HOMO-LUMO gap of 3.23 eV for this compound corresponds to its experimental absorption maximum of 390 nm. nih.gov This demonstrates the predictive power of these computational methods. Furthermore, theoretical studies can predict how substitutions on the anthracene or styryl moieties will affect the absorption and emission properties, such as causing a red-shift (bathochromic shift) or blue-shift (hypsochromic shift) in the spectra. researchgate.net The excited-state properties, including fluorescence and potential for photoisomerization, are also investigated using computational methods, which can elucidate the decay pathways of the excited state. acs.orgrsc.org

Conformational Preferences and Energy Landscape Analysis

The flexible nature of the single bond connecting the anthracene and styryl groups in this compound allows for the existence of different conformers, or rotamers. researchgate.net Computational methods are employed to analyze the energy landscape of these conformational changes, identifying the most stable conformers and the energy barriers for rotation around this single bond.

Structure Property Relationship Studies of Trans 9 Styrylanthracene Derivatives

Influence of Substituent Effects on Photophysical Behavior (Electron-Donating and -Accepting Groups)

The introduction of electron-donating groups (EDGs) and electron-accepting groups (EWGs) onto the styryl or anthracenyl moieties of trans-9-styrylanthracene (B155584) profoundly influences its photophysical behavior. This is primarily due to the modulation of the intramolecular charge transfer (ICT) character of the molecule's excited states.

Electron-Donating Groups (EDGs):

The presence of EDGs, such as amino (-NH₂), dimethylamino (-N(CH₃)₂), or methoxy (B1213986) (-OCH₃) groups, on the phenyl ring of the styryl moiety generally leads to a bathochromic (red) shift in both the absorption and emission spectra. This shift is attributed to the destabilization of the highest occupied molecular orbital (HOMO) and stabilization of the lowest unoccupied molecular orbital (LUMO), effectively reducing the HOMO-LUMO energy gap.

For instance, studies on trans-1-(9-anthryl)-2-(4-R-phenyl)ethylenes have shown that derivatives with strong electron-donating groups exhibit significant red-shifts in their emission maxima. This is indicative of a more polar excited state, a hallmark of increased ICT character upon excitation. The fluorescence quantum yields of these derivatives can be high, although this is also influenced by other factors such as molecular rigidity and solvent polarity. In some cases, aggregation-induced emission (AIE) has been observed in derivatives with bulky EDGs, where the fluorescence is enhanced in the aggregated state due to the restriction of intramolecular motion. mdpi.comresearchgate.net

Electron-Accepting Groups (EWGs):

Conversely, the incorporation of EWGs, such as nitro (-NO₂), cyano (-CN), or formyl (-CHO), typically results in a more pronounced red-shift in the absorption and emission spectra compared to the unsubstituted parent compound. This is due to the stabilization of the LUMO, which is often localized on the portion of the molecule bearing the EWG.

Derivatives with strong EWGs, like the nitro group in (E)-9-(4-nitrostyryl)anthracene, exhibit significant ICT character. ias.ac.inlookchem.com This can lead to a decrease in fluorescence quantum yield in polar solvents due to the stabilization of a non-emissive, fully charge-separated state. However, in non-polar solvents, the emission can still be significant. The presence of EWGs can also facilitate photoinduced electron transfer processes when interacting with electron donors. ias.ac.inlookchem.com The positioning of the EWG is also critical; for example, the effect on the photophysical properties will differ if the substituent is on the styryl versus the anthracene (B1667546) unit.

The following table summarizes the photophysical data for selected this compound derivatives, illustrating the impact of various substituents.

Compound NameSubstituent (R)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_f)Solvent
This compoundH3904750.60DMSO
trans-1-(9-Anthryl)-2-(4-methoxyphenyl)ethene4-OCH₃~392~4950.03DMSO
trans-1-(9-Anthryl)-2-(4-nitrophenyl)ethene4-NO₂~420~618<0.01DMSO
(E)-9-(4-nitrostyryl)anthracene4-NO₂~400~505-Methylcyclohexane (B89554)

Correlation between Structural Features and Spectroscopic Properties

The spectroscopic properties of this compound derivatives are intrinsically linked to their structural features. Beyond the electronic nature of the substituents, other factors such as steric hindrance, planarity, and the length of the conjugated π-system play a crucial role.

The planarity of the molecule significantly affects the extent of π-conjugation. In this compound, there is a natural twist between the anthracene core and the styryl group due to steric hindrance. This deviation from planarity can be further influenced by the size and position of substituents. Density Functional Theory (DFT) calculations have been instrumental in correlating the dihedral angle between the anthracene ring and the vinyl group with the observed spectroscopic properties. mdpi.com A smaller dihedral angle generally implies better conjugation, leading to red-shifted absorption and emission spectra.

The position of substitution on the anthracene or phenyl ring also has a marked effect. For example, substitution at the 2-position of the anthracene ring in (E)-2-styrylanthracene-9,10-dione derivatives leads to compounds with interesting fluorescent properties, including large Stokes shifts, which is the difference between the absorption and emission maxima. nih.gov

The nature of the bridging vinyl group is another key structural feature. Altering this bridge can impact the rigidity of the molecule and the efficiency of photoisomerization, a competing non-radiative decay pathway. The trans configuration is generally more stable and more fluorescent than the cis isomer.

The table below showcases the relationship between structural aspects and key spectroscopic data for a few illustrative derivatives.

DerivativeKey Structural FeatureAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Noteworthy Property
Dye 1 (a pyridinium (B92312) derivative)Cationic pyridinium group39047585High quantum yield
Dye 3 (a quinolinium derivative)Extended conjugation via quinolinium420618198Significant red-shift
(E)-2-styrylanthracene-9,10-dione derivative (TZ07)Substitution at the 2-position of anthracene--99-161.8Large Stokes shift

Rational Design Principles for Modulating Optical and Electronic Characteristics

The accumulated knowledge from structure-property relationship studies has enabled the formulation of rational design principles for creating this compound derivatives with tailored optical and electronic properties for specific applications.

For Blue-Emitting OLEDs: To achieve deep blue emission, which is highly sought after for display technologies, the design strategy often involves restricting the π-conjugation to prevent a significant red-shift. This can be accomplished by introducing bulky groups that increase the steric hindrance and thus the dihedral angle between the anthracene and styryl moieties. The goal is to maintain a wide HOMO-LUMO gap while ensuring high fluorescence quantum yield and good charge transport properties.

For Red-Emitting Materials and NIR Probes: Conversely, to shift the emission to longer wavelengths (red or near-infrared), the design focuses on extending the π-conjugation and incorporating strong donor-acceptor (D-π-A) systems. This is achieved by using potent EDGs and EWGs at the termini of the conjugated system, which narrows the energy gap and enhances the ICT character. Such materials are valuable for applications in bio-imaging and photodynamic therapy.

For High Fluorescence Quantum Yield: Maximizing the fluorescence quantum yield is a common objective. This is often achieved by increasing the rigidity of the molecular structure to suppress non-radiative decay pathways like vibrational relaxation and photoisomerization. Strategies include creating more planar structures where possible without inducing quenching, or employing the principle of aggregation-induced emission (AIE), where restricted intramolecular rotation in the aggregated state leads to enhanced emission. researchgate.net

For Large Stokes Shift: For applications such as fluorescent probes and labels, a large Stokes shift is desirable to minimize self-absorption and improve signal-to-noise ratio. This can be engineered by designing molecules that undergo a significant change in geometry or electronic structure upon excitation, such as those exhibiting excited-state intramolecular proton transfer (ESIPT) or significant ICT character. nih.gov

The systematic application of these principles, often guided by computational modeling like DFT, allows for the predictive design of novel this compound derivatives with optimized performance for a wide array of optical and electronic applications.

Advanced Materials Science and Optoelectronic Applications Research

Organic Light-Emitting Diode (OLED) Device Component Research

trans-9-Styrylanthracene (B155584) is a key material investigated for its utility in organic light-emitting diodes (OLEDs). guidechem.com Its strong photoluminescence is a critical property that enables the efficient emission of light, a fundamental requirement for OLED components. lookchem.com The compound's anthracene (B1667546) core is a well-established blue-emitting chromophore, and the styryl substitution helps in tuning the electronic properties and molecular packing in thin films.

Research in this area focuses on leveraging the inherent fluorescence of the styrylanthracene scaffold. guidechem.com Studies on related asymmetric anthracene derivatives have led to the development of non-doped OLEDs with extremely deep blue emission and high efficiency. mdpi.com Furthermore, some simple styrylanthracene derivatives have been shown to create organic field-effect transistors (OFETs) that exhibit both high charge mobility and significant luminescence, challenging the conventional understanding that efficient molecular π-stacking required for high mobility tends to quench light emission. researchgate.net These findings underscore the potential of the this compound structural motif as a building block for multifunctional materials in advanced display and lighting technologies. mdpi.comresearchgate.net

Organic Solar Cell and Photovoltaic Device Integration Studies

The application of this compound extends to the field of organic solar cells and photovoltaic devices. guidechem.comguidechem.com The compound's conjugated π-electron system is suitable for absorbing light and participating in the charge generation and transport processes essential for photovoltaic energy conversion. The discovery of the material was driven by the need for novel compounds with distinct optical properties for use in such photovoltaic devices. guidechem.com

To enhance the performance of organic semiconductors in these applications, research often focuses on molecular modification. researchgate.net For instance, the strategic incorporation of electron-withdrawing substituents into a conjugated molecular framework is a known method to improve electron transport properties. researchgate.net While specific performance metrics for devices using unmodified this compound are not detailed in the available literature, the compound serves as a reference structure for designing new materials with tailored properties for more efficient solar energy harvesting.

Development of Novel Light-Sensitive Materials

This compound is actively used in the development of novel light-sensitive materials due to its pronounced photochemical and photophysical properties. guidechem.comlookchem.com Research in photophysics utilizes the compound to investigate the fundamental interactions between light and matter. lookchem.com A key characteristic of molecules containing a styryl group is the ability to undergo trans-cis photoisomerization upon exposure to light. researchgate.netresearchgate.net

This reversible isomerization process represents a molecular switch that can be controlled by light, forming the basis for various light-sensitive applications. The process involves a change in molecular geometry from the planar trans isomer to the non-planar cis isomer, which alters the material's physical and electronic properties. This behavior is crucial for designing materials used in optical data storage, molecular switches, and other photoresponsive systems. researchgate.net

Polymerization Studies for Conjugated Polymer Synthesis

While this compound is a small molecule, its structural motif is a valuable monomer unit for the synthesis of conjugated polymers. Research has been conducted on the synthesis of polymers that incorporate styrylanthracene units directly into the main chain. acs.org These polymers are designed for light-emitting applications, combining the excellent luminescent properties of the styrylanthracene moiety with the processability and film-forming capabilities of a polymer.

Structurally related polymers, such as poly(1,4-anthrylenevinylene), have also been synthesized and characterized, further demonstrating the utility of the anthracene and vinyl linkage combination in creating advanced polymeric materials. acs.org Additionally, research into anthracene-based polyfluorenes highlights a broader strategy of incorporating anthracene units into polymer backbones to achieve specific optical and electronic properties, such as blue light emission for polymer light-emitting diodes (PLEDs). researchgate.net These studies confirm the importance of the styrylanthracene structure as a building block for creating novel light-emitting and semiconducting polymers.

Exploration in New Material Design with Tailored Electronic and Optical Properties

The molecular architecture of this compound serves as a versatile platform for the design of new materials with customized electronic and optical properties. lookchem.com Modifying the core structure is a primary strategy for tuning its performance in electronic devices. mdpi.commdpi.com Key factors that influence device performance include the alignment of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the solid-state packing of the molecules, and the morphology of the thin film. mdpi.com

Researchers can systematically alter the molecule to control these factors. For example, adding different functional groups (substituents) to the 9 and 10 positions of the anthracene ring can significantly affect the molecule's thermal stability and solid-state arrangement. mdpi.com Similarly, introducing electron-donating or electron-withdrawing groups to the styryl portion of the molecule can modify its intramolecular charge transfer characteristics and, consequently, its photophysical behavior. acs.org This ability to fine-tune the molecular properties allows for the rational design of next-generation organic materials for a wide range of optoelectronic applications. rsc.org

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 1895-98-3 guidechem.com
Molecular Formula C₂₂H₁₆ guidechem.com
Molecular Weight 280.36 g/mol guidechem.com
Appearance Pale yellow to orange crystalline powder guidechem.comguidechem.com
Density 1.163 g/cm³ guidechem.comlookchem.com
Boiling Point 476.4 °C at 760 mmHg guidechem.comlookchem.com

| Flash Point | 236.5 °C | guidechem.comlookchem.com |

Table 2: Summary of Research Applications for this compound

Application Area Key Property Exploited Research Focus Reference(s)
OLEDs Photoluminescence / Fluorescence Use as an efficient light-emitting component, particularly for blue emission. guidechem.comlookchem.comresearchgate.net
Organic Solar Cells π-Conjugation / Light Absorption Integration into photovoltaic devices for light harvesting and charge transport. guidechem.comguidechem.com
Light-Sensitive Materials Photoisomerization / Photoreactivity Development of molecular switches and materials for optical data storage. guidechem.comresearchgate.netresearchgate.net
Conjugated Polymers Polymerizable Moiety Use as a monomer unit to create light-emitting polymers. acs.org

| New Material Design | Tunable Structure | Functionalization to tailor HOMO/LUMO levels and solid-state packing. | lookchem.commdpi.comrsc.org |

Diverse Applications in Chemical and Biological Research Methodologies

Fluorescent Probe Development for Biomolecular Interactions

The intrinsic fluorescence of the anthracene (B1667546) moiety in trans-9-Styrylanthracene (B155584) makes it a candidate for the development of fluorescent probes. These probes are designed to report on their local environment, enabling the study of complex biological systems.

Probing Lipid Membrane Structures

Fluorescent probes are invaluable tools for studying the structure and dynamics of lipid membranes, which are fundamental components of living cells. researchgate.netnih.gov These probes can provide information on membrane fluidity, polarity, and the presence of different lipid phases. researchgate.netnih.gov Environment-sensitive fluorophores are particularly useful as their emission characteristics, such as wavelength and intensity, change in response to the properties of their molecular environment. nih.gov

While direct studies detailing the use of this compound as a lipid membrane probe are not extensively documented, its hydrophobic nature suggests its potential to partition into the nonpolar interior of the lipid bilayer. The behavior of other fluorescent probes with similar structural characteristics provides insight into how styrylanthracene derivatives could function in this capacity. For instance, probes are often designed with a fluorophore, a membrane-targeting ligand, and a molecular recognition unit to detect specific ions, lipids, or proteins at the membrane surface. researchgate.net The design of such probes often involves creating solvatochromic dyes that are sensitive to the polarity of their surroundings, allowing for the visualization of different lipid phases. researchgate.netnih.gov

Investigating Protein-DNA Interactions

The study of protein-DNA interactions is crucial for understanding many cellular processes, including gene regulation and DNA replication. Fluorescent probes have emerged as a key technology in this field. nih.gov While there is a lack of specific literature on the application of this compound for investigating protein-DNA interactions, the broader class of styryl dyes has been successfully employed for DNA detection. researchgate.net

Styrylcyanine dyes, for example, have been shown to enhance their fluorescence intensity by two to three orders of magnitude upon binding to DNA. researchgate.net These dyes can be cell-permeable and have been used in fluorescence microscopy of living cells, where they can stain nucleic acid-containing organelles like the mitochondria and the cell nucleus. researchgate.net The development of fluorescent tools for studying proteins often involves harnessing oligodeoxynucleotides (ODNs) to scaffold the probes, combining protein binders with fluorescent dyes. nih.gov This modular approach allows for the creation of versatile sensors for protein detection and the investigation of their properties. nih.gov

Cell Imaging and Biological System Probing Techniques

Derivatives of this compound have been synthesized and successfully applied in cell imaging, particularly for visualizing mitochondria.

A novel fluorescent core, (E)-2-styrylanthracene-9,10-dione (EK01), has been developed and shown to have the ability for specific mitochondria imaging. researchgate.net This compound and its derivatives exhibit excellent cell membrane permeability and low cytotoxicity. researchgate.net A series of these derivatives, referred to as the TZ series, were synthesized by introducing various substituents onto the 2-styryl moiety to investigate their structure-photophysical property relationship. researchgate.net

One optimized derivative, TZ07, was successfully used for imaging living cells, showing excellent selectivity for mitochondria with a green fluorescent signal. researchgate.net The mechanism for this targeting is believed to be independent of the mitochondrial membrane potential and may be related to mitochondrial complex I. researchgate.net

Below is a table summarizing the photophysical properties of a key derivative used in mitochondrial imaging.

PropertyValue
Maximum Fluorescence Intensity (Fmax)4049.0 in CH2Cl2 (at 25.80 μM)
Molar Extinction Coefficients3.77 × 10³ - 5.93 × 10³ mol⁻¹∙L∙cm⁻¹
Maximum Fluorescence Quantum Yield (Φmax)0.739 in CH2Cl2
Stokes Shift99.0 nm - 161.8 nm
Data for the TZ07 derivative of (E)-2-styrylanthracene-9,10-dione. researchgate.net

Chemiluminescence Systems and Mechanisms of Light Emission

This compound plays a significant role as a fluorescer in chemiluminescence systems, particularly in the peroxyoxalate reaction. rsc.orgresearchgate.netresearchgate.net This type of reaction is known for its high efficiency in producing light from a chemical reaction and is believed to involve an intermolecular chemically induced electron exchange luminescence (CIEEL) mechanism. rsc.org

In a typical experimental setup, a chemiluminescence reaction is performed using a peroxyoxalate system with a compound like bis(2,4,6-trichlorophenyl) oxalate (B1200264) (TCPO) and a catalyst such as sodium acetate (B1210297) or imidazole (B134444) in the presence of trans-9-(2-phenylethenyl)anthracene. rsc.orgrsc.org The addition of hydrogen peroxide initiates a series of reactions that lead to the formation of a high-energy intermediate, thought to be 1,2-dioxetanedione. rsc.orgrsc.org

This unstable intermediate then interacts with this compound, which acts as the activator or fluorescer. rsc.org Through the CIEEL mechanism, energy is transferred to the this compound molecule, exciting it to a higher electronic state. As the excited molecule returns to its ground state, it emits light, in this case, a light-blue color that can last for several minutes. rsc.org

Development of Analytical Methods

The inherent fluorescence of this compound and its derivatives makes them suitable for the development of sensitive analytical methods. While specific applications for the determination of pharmaceutical drugs using the parent compound are not widely reported, the principles of fluorescence spectroscopy and its use in analytical chemistry are well-established. nih.gov

Fluorescent molecules can be used in quantitative analysis due to the relationship between the concentration of the analyte and the intensity of the emitted fluorescence. This allows for the detection of substances at very low concentrations. In pharmaceutical analysis, techniques like high-performance liquid chromatography (HPLC) are often coupled with fluorescence detectors to quantify drug substances and their impurities. nih.gov

Derivatives of this compound could be synthesized to act as fluorescent labels or tags. These tags can be covalently attached to non-fluorescent drug molecules, allowing for their detection and quantification using sensitive fluorescence-based methods. The development of such analytical methods is a cornerstone of pharmaceutical quality control, ensuring the purity and appropriate concentration of active pharmaceutical ingredients.

Concluding Remarks and Future Research Trajectories

Current Challenges and Unresolved Questions in trans-9-Styrylanthracene (B155584) Research

Despite considerable progress, several fundamental and practical challenges remain in the study and application of this compound. A primary obstacle is achieving precise control over the solid-state properties of these molecules. The phenomenon of aggregation-induced emission (AIE), while highly beneficial, is profoundly influenced by intermolecular interactions and crystal packing. Predicting and directing the specific polymorphic form that a derivative will adopt upon crystallization remains a significant hurdle, with different packing arrangements leading to vastly different quantum yields and emission characteristics researchgate.net. For instance, strong π-π stacking in the solid state can lead to quenching and weak emission, counteracting the desired AIE effect researchgate.net.

Another major challenge lies in the development of robust, solid-state photoswitchable materials. While some functionalized distyrylanthracene derivatives have demonstrated reversible luminescence modulation, achieving high fatigue resistance, efficiency, and bistability in a solid matrix is an ongoing research problem researchgate.net. The subtle interplay between molecular structure and the rigid environment of a crystal or polymer film complicates the design of reliable optical switches.

Furthermore, a deeper understanding of the structure-property relationships governing mechanofluorochromism is required. Although derivatives of the related compound 9,10-distyrylanthracene (B86952) (DSA) are known to be effective mechanofluorochromic materials, the exact mechanisms—such as the precise changes in molecular conformation and packing upon grinding or pressing—are still subjects of investigation researchgate.net. Unraveling these details is crucial for the rational design of next-generation stress sensors and security materials.

From a synthetic standpoint, while core synthetic methodologies like the Heck and Wittig reactions are well-established, the creation of complex, multifunctional derivatives with tailored electronic and photophysical properties can be intricate. Issues of solubility, purification, and scalability often pose practical limits on the exploration of novel structures.

Key ChallengeUnresolved QuestionPotential Impact Area
Control of Solid-State Packing How can specific crystal polymorphs be reliably targeted to optimize emission properties?Organic Light-Emitting Diodes (OLEDs), Solid-State Lasers
Durable Photoswitching What molecular designs can lead to high fatigue resistance in solid-state optical switches?Optical Data Storage, Anti-Counterfeiting
Mechanofluorochromism Mechanism What are the precise molecular-level changes that govern the response to mechanical stress?Structural Health Monitoring, Security Inks
Complex Synthesis How can multifunctional derivatives be synthesized scalably and with high purity?Advanced Functional Materials
Photophysical Dynamics How do intramolecular rotations and vibrations dictate excited-state lifetimes and efficiencies?Fundamental Materials Design, Efficiency of Optoelectronic Devices

Emerging Research Avenues and Potential Innovations in Chemical and Materials Science

The existing challenges in this compound research illuminate numerous exciting avenues for future exploration and innovation. These research trajectories are poised to leverage the unique electronic and optical characteristics of the styrylanthracene scaffold to address needs in diverse scientific and technological fields.

One of the most promising emerging areas is the development of advanced biosensors. The AIE properties of styrylanthracene derivatives make them ideal candidates for "light-up" probes in biological systems. Future research will likely focus on creating water-soluble and biocompatible derivatives functionalized with specific recognition units (e.g., aptamers, antibodies) for the label-free detection of biomarkers, pathogens, and environmental toxins researchgate.net. The combination of AIE probes with quenching platforms like graphene oxide has already shown success in detecting analytes such as chloramphenicol, opening a vast field for new diagnostic tools researchgate.net.

In the realm of optoelectronics, there is significant potential for creating multifunctional materials. Drawing inspiration from related compounds like 9,10-bis(phenylethynyl)anthracene, which can act as phototransistors, photoswitches, and optical waveguides within a single flexible crystal, future work could engineer this compound derivatives with similar multi-modal capabilities researchgate.net. This could lead to the development of integrated, flexible organic electronic devices for applications in wearable technology and soft robotics.

The exploration of materials with large two-photon absorption (TPA) cross-sections represents another key research frontier korea.ac.kr. Such materials are highly sought after for high-resolution 3D bio-imaging, photodynamic therapy, and precision 3D microfabrication. A concerted effort to design this compound derivatives that combine large TPA cross-sections with water solubility and low cytotoxicity could revolutionize these fields.

Furthermore, the inherent photochemical reactivity of the anthracene (B1667546) core suggests its potential application in photoredox catalysis nih.gov. As a photosensitizer, the styrylanthracene moiety could be used to drive challenging chemical transformations using visible light, contributing to the development of more sustainable and green chemical synthesis methods.

Finally, the principles of materials science are increasingly focused on sustainability and environmental remediation falconediting.comiipseries.org. An emerging research avenue involves incorporating styrylanthracene units into porous organic polymers or metal-organic frameworks. Such materials could be designed for the selective sensing and capture of pollutants or for use in photocatalytic degradation of environmental contaminants, leveraging the compound's robust fluorescence and photochemical activity.

Research AvenuePotential InnovationRelevant Properties
Advanced Biosensing Label-free, "light-up" diagnostic probes for diseases and toxins.Aggregation-Induced Emission (AIE), Biocompatibility
Multifunctional Optoelectronics Flexible, single-crystal devices acting as transistors, switches, and waveguides.High Charge Carrier Mobility, Photoresponsivity
Two-Photon Absorption Materials High-resolution 3D imaging, targeted photodynamic therapy, and microfabrication.Large Two-Photon Cross-Section
Photoredox Catalysis Green and sustainable synthesis of complex organic molecules using light.Strong Light Absorption, Excited-State Reactivity
Environmental Remediation Smart materials for detecting and degrading pollutants.High Fluorescence Quantum Yield, Photocatalytic Activity

Q & A

Q. What is the recommended synthetic route for preparing trans-9-Styrylanthracene, and how can stereoselectivity be ensured?

The Wittig reaction is the most common method for synthesizing this compound, as it produces a single stereoisomer due to the reaction's inherent stereoselectivity . Key steps include:

  • Using a pressure-equalizing dropping funnel to minimize solvent (e.g., dichloromethane) evaporation.
  • Monitoring reaction progress via TLC under UV light.
  • Recrystallizing the product from ethanol or isopropanol.
    Confirmation of the trans configuration can be achieved through NMR spectroscopy (e.g., coupling constants in 1^1H NMR) or X-ray crystallography.

Q. How should this compound be safely handled and stored in laboratory settings?

  • Handling: Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation and skin contact due to acute oral toxicity (Category 4, H302) and skin irritation risks (H315) .
  • Storage: Keep in a tightly sealed container away from ignition sources and incompatible substances (e.g., strong oxidizers). Stability is maintained at standard lab temperatures .

Q. What analytical techniques are critical for characterizing this compound?

  • Purity: HPLC or GC-MS for assessing chemical purity (≥95% as per commercial standards) .
  • Structural Confirmation: 1^{1}H/13^{13}C NMR for verifying the styryl-anthracene linkage and trans geometry.
  • Crystallinity: XRD to analyze solid-state packing, which influences photophysical properties .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent effects) influence the mechanofluorochromic properties of this compound derivatives?

In symmetrical derivatives like DTVA and asymmetrical analogs like TVA ():

  • Emission Shifts: Symmetrical structures exhibit bathochromic shifts under mechanical stress due to planarization of the excited state, while asymmetrical analogs show hypsochromic shifts from conformational changes.
  • Quantum Efficiency: Higher solid-state fluorescence in DTVA (Φ = 0.42) vs. TVA (Φ = 0.38) correlates with reduced non-radiative decay pathways .
    Methodology: Compare emission spectra pre-/post-mechanical grinding and analyze via time-resolved fluorescence spectroscopy.

Q. What experimental strategies resolve contradictions in reported fluorescence quantum yields for this compound-based materials?

Discrepancies may arise from:

  • Sample Preparation: Variations in recrystallization solvents (ethanol vs. isopropanol) affecting crystal morphology .
  • Measurement Conditions: Differences in excitation wavelengths or integrating sphere calibration.
    Validation: Standardize sample preparation (e.g., solvent, annealing) and use an absolute quantum yield measurement setup with calibrated references .

Q. How can this compound be optimized for picric acid (PA) sensing in aggregated states?

  • Sensitivity Enhancement: Introduce electron-withdrawing groups (e.g., -NO2_2) to strengthen PA binding via static quenching.
  • Selectivity Testing: Screen against interferents (e.g., nitrobenzene, TNT) using fluorescence titration in THF/water mixtures .
    Detection Limit Calculation: Use the Stern-Volmer equation (I0/I=1+Ksv[Q]I_0/I = 1 + K_{sv}[Q]) to quantify PA quenching efficiency.

Data and Safety Compliance

Q. How should researchers address discrepancies in CAS registry numbers for this compound (e.g., 1895-98-3 vs. 42196-97-4)?

  • Source Verification: Cross-reference supplier SDS documents (e.g., BLD Pharmatech uses 1895-98-3 , while AK Scientific lists 42196-97-4 ).
  • Analytical Confirmation: Use NMR or mass spectrometry to validate chemical identity independently. Discrepancies may arise from isomer labeling errors or database inconsistencies.

Q. What statistical approaches are recommended for validating mechanofluorochromic reversibility in repeated stress-release cycles?

  • Data Collection: Measure emission maxima and intensity over ≥5 cycles.
  • Analysis: Apply ANOVA to assess significant differences between cycles or use non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions .

Ethical and Reporting Standards

Q. How should researchers document safety protocols and ethical considerations when publishing this compound studies?

  • SDS Compliance: Explicitly cite hazard classifications (e.g., H302, H315) and PPE used .
  • Ethical Reporting: Disclose disposal methods (P501) and institutional approvals for toxicity testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.